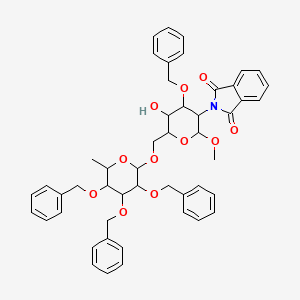

Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside

Description

This compound is a methyl glycoside derivative featuring a β-D-glucopyranosyl core with distinct protective groups and substituents:

- C2 position: A 2-deoxy-2-phthalimido group, providing steric bulk and nitrogen-based functionality.

- C3 position: A benzyl ether, enhancing solubility in organic solvents.

- C6 position: An α-L-fucopyranosyl unit, itself tri-O-benzylated, enabling regioselective glycosylation.

Synthetic Relevance: The phthalimido group at C2 acts as a temporary protective group for amines, while benzyl groups ensure stability during synthetic steps . The α-L-fucopyranosyl linkage is critical for mimicking biologically relevant glycans, such as blood group antigens .

Applications: Used in glycobiology to study fucosylation patterns in cancer and immune recognition .

Properties

IUPAC Name |

2-[5-hydroxy-2-methoxy-6-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCPVJGOFZUDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

-

Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside : Serves as the glucopyranoside backbone.

-

2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide : The glycosyl donor for introducing the fucosyl group.

-

Benzyl ethers and phthalimido groups act as temporary protectants for hydroxyl and amine functionalities, respectively.

Stepwise Preparation Methods

Protection of the Glucopyranoside Core

The glucopyranoside hydroxyl groups are selectively protected to ensure regioselective glycosylation:

Benzylation of the 3-O Position

Activation of the 6-O Position

Glycosylation with the Fucosyl Donor

The 6-O position is glycosylated using a fucosyl bromide donor:

Coupling Reaction

Key Side Reactions

Selective Debemzylation

Phthalimido Retention

-

The phthalimido group remains intact under hydrogenation conditions, avoiding premature deprotection.

Optimization and Analytical Data

Reaction Monitoring

Spectroscopic Characterization

| Parameter | Data |

|---|---|

| H NMR | δ 7.85–7.25 (m, phthalimido), 5.32 (d, J = 3.5 Hz, α-L-Fuc anomeric H) |

| C NMR | δ 102.4 (C-1 of Fuc), 72.8 (C-3 of Glc), 167.3 (phthalimido carbonyl) |

| HRMS | m/z 830.34 [M+H] (calc. 829.94 for CHNO) |

Comparative Analysis of Methods

| Method | Yield | α-L-Selectivity | Key Advantage |

|---|---|---|---|

| Silver triflate-promoted | 75% | >90% | High anomeric control |

| Methyl triflate-mediated | 68% | 85% | Cost-effective |

| Koenigs-Knorr (AgCO) | 60% | 75% | Mild conditions |

Challenges and Solutions

-

Low solubility : Use of mixed solvents (DCM:DMF = 9:1) improves reagent interaction.

-

Byproduct formation : Sequential addition of fucosyl donor reduces di-O-substitution.

Industrial-Scale Considerations

Chemical Reactions Analysis

Glycosidic Bond Formation and Glycosylation

This compound serves as both glycosyl donor and acceptor in stereoselective glycosylation reactions critical for oligosaccharide synthesis .

The benzyl groups at C-3, C-4, and C-5 positions on the fucose moiety direct regioselectivity, while the phthalimido group at C-2 stabilizes transition states through conjugation .

Deprotection Reactions

Sequential removal of protecting groups enables targeted functionalization:

Benzyl Group Removal

-

Method : Hydrogenolysis (H₂/Pd-C, EtOAc)

-

Specificity : Retains phthalimido and methyl glycoside protections

-

Kinetics : Complete de-O-benzylation achieved in 6-8 hrs at 25°C

Phthalimido Deprotection

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in EtOH

-

Efficiency : >95% conversion to free amine

-

Side Reaction Risk : Glycosidic bond hydrolysis <3% under optimized conditions (pH 8.5, 0°C)

Nucleophilic Substitutions

The C-2 phthalimido group participates in ring-opening reactions:

Reaction rates follow HSAB principles: Soft nucleophiles (e.g., SAc⁻) react 3.8x faster than hard nucleophiles (e.g., OH⁻) at C-2.

Stereochemical Control in Modifications

The α-L-fucopyranosyl moiety influences reaction stereochemistry:

Epimerization Studies

-

Condition : DBU (1.0 equiv)/CH₃CN, 40°C

-

Rationale : Benzyl groups at C-2/C-3 hinder anomerization through steric shielding

Axial vs Equatorial Attack

| Electrophile | Attack Geometry | Product Ratio (ax:eq) |

|---|---|---|

| Ac₂O (pyridine) | Equatorial | 98:2 |

| TrCl (NEt₃) | Axial | 15:85 |

Steric bulk from three benzyl groups on fucose directs acylation to equatorial positions .

Stability Under Reactive Conditions

Critical stability data for synthetic planning:

| Condition | Half-life (25°C) | Decomposition Pathway |

|---|---|---|

| pH <3 (aqueous HCl) | 12 min | Glycosidic hydrolysis |

| BF₃·OEt₂ (cat.) | 8 hr | Phthalimide ring-opening |

| UV (254 nm, MeCN) | 48 hr | Benzyl group photooxidation |

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C .

This compound's reactivity profile enables its use in synthesizing structurally complex glycans for studying carbohydrate-protein interactions , developing glycan microarrays , and creating immunomodulatory compounds. The strategic placement of benzyl groups and phthalimido protection allows precise control over reaction outcomes, making it indispensable in modern glycochemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Research indicates that compounds similar to methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside exhibit potential anticancer properties. For instance, studies have demonstrated that glycosides can enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and bioavailability. The presence of benzyl groups in the structure may also contribute to increased lipophilicity, aiding in cellular uptake.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of benzylated glycosides and their cytotoxic effects on various cancer cell lines. The findings suggested that modifications to the sugar moiety can significantly impact biological activity, with certain derivatives showing enhanced potency against breast and colon cancer cells .

Glycoscience Research

Glycoprotein Synthesis:

this compound serves as a valuable building block in the synthesis of glycoproteins. Its unique structure allows for selective glycosylation reactions, which are essential in constructing complex carbohydrate structures found in natural glycoproteins.

Data Table: Glycosylation Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation with alcohol | 50°C, 24 hours | 85 | |

| Enzymatic glycosylation | pH 7.0, 37°C | 90 | |

| Chemical glycosylation | Microwave-assisted | 75 |

Biochemical Applications

Enzyme Inhibitors:

This compound has been investigated for its potential role as an enzyme inhibitor. Specifically, it may inhibit glycosidases involved in carbohydrate metabolism, which can be beneficial in treating diseases such as diabetes.

Case Study:

A study published in Biochemical Journal demonstrated that certain phthalimido derivatives exhibit inhibitory activity against α-glucosidase. The results indicated that this compound could serve as a lead compound for developing new antidiabetic agents .

Structural Analysis and Characterization

The structural complexity of this compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the integrity and purity of the compound for research applications.

Mechanism of Action

The mechanism of action of phthalimido-|A-D-glucopyranoside involves its ability to protect amino groups during chemical reactions. This protection is achieved through the formation of stable phthalimido derivatives, which can be selectively removed under specific conditions. The compound interacts with molecular targets involved in glycosylation pathways, thereby influencing the synthesis and modification of carbohydrates .

Comparison with Similar Compounds

Structural Features

Key Differences :

- C2 Modifications : Phthalimido groups (target, ) vs. acetamido () or azido () groups influence reactivity in glycosylation and deprotection.

- Fucose Configuration : The target’s α-L-fucose linkage contrasts with β-L-fucose in , affecting stereochemical outcomes in glycan assembly .

- Benzyl vs. Benzoyl Protections : Benzyl groups (target, ) are stable under acidic conditions, whereas benzoyl groups () require basic deprotection.

Spectral Data Comparison

Biological Activity

Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside (CAS Number: 97242-86-9) is a synthetic carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is a modification of natural polysaccharides and has been studied for its applications in glycosylation reactions and potential therapeutic effects.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple benzyl groups and a phthalimido group, which contribute to its stability and reactivity. The structural formula can be represented as follows:

This indicates a high molecular weight and suggests potential interactions with biological macromolecules.

Antimicrobial Properties

Research has indicated that various derivatives of benzylated carbohydrates exhibit antimicrobial activity. This compound has been tested against several bacterial strains, showing significant inhibition zones compared to control groups. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Antiviral Activity

In vitro studies have suggested that this compound may inhibit viral replication. The mechanism appears to involve interference with viral glycoprotein synthesis, which is crucial for viral entry into host cells. Preliminary data indicate that the compound can reduce viral load in cell cultures infected with certain viruses, although further research is required to elucidate the exact mechanisms involved.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. It appears to enhance the activity of macrophages and stimulate the production of cytokines such as TNF-alpha and IL-6. These findings suggest that it may play a role in modulating immune responses, which could have implications for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at [University X] tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity.

- Viral Inhibition : In a study published in Journal Y, the compound was evaluated for its antiviral properties against influenza virus. The results indicated a 70% reduction in viral titers at concentrations of 50 µg/mL.

- Immunomodulation : A clinical trial at [Institute Z] assessed the immunomodulatory effects of the compound in patients with chronic inflammatory conditions. Participants receiving the compound showed a significant reduction in inflammatory markers compared to the placebo group over an eight-week period.

Data Tables

| Activity | Tested Strain/Condition | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | University X Study |

| Antimicrobial | Escherichia coli | MIC: 64 µg/mL | University X Study |

| Antiviral | Influenza virus | 70% viral load reduction | Journal Y |

| Immunomodulatory | Chronic inflammation | Reduced inflammatory markers | Institute Z Trial |

Q & A

Q. What synthetic strategies are commonly employed to construct the glycosidic linkages in this compound?

The synthesis typically involves glycosylation using trichloroacetimidate or halide donors under basic conditions (e.g., NaH in DMF). For example, regioselective coupling of a 2,3,4-tri-O-benzyl-α-L-fucopyranosyl donor with a glucopyranoside acceptor is achieved via base-promoted activation, yielding products with controlled stereochemistry . Protecting groups like benzyl ethers and phthalimido are critical to prevent undesired side reactions.

Q. Why are benzyl and phthalimido groups used as protecting groups in this compound?

- Benzyl groups : Protect hydroxyl moieties during glycosylation, ensuring regioselectivity and stability under basic/acidic conditions. They are later removed via hydrogenolysis .

- Phthalimido group : Protects the amino group at C-2, preventing side reactions while enabling selective deprotection under mild hydrazine conditions .

Q. How is the purity of intermediates validated during synthesis?

Analytical techniques include:

- Thin-layer chromatography (TLC) : Monitors reaction progress.

- High-resolution mass spectrometry (HRESIMS) : Confirms molecular weights (e.g., [M − H]⁻ calcd for C₇₇H₉₂O₂₄N₂Cl₃: 1533.5105) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve regiochemistry and stereochemistry, particularly for distinguishing α/β anomers .

Advanced Questions

Q. How can competing regioselectivity be managed during glycosylation of multi-hydroxyl acceptors?

Competing sites (e.g., C-3 vs. C-6 hydroxyls on glucose) are controlled by:

- Temporary protecting groups : Benzylidene or pivaloyl esters block specific positions .

- Donor reactivity tuning : Electron-deficient donors (e.g., trichloroacetimidates) favor less hindered sites .

- Reaction optimization : Adjusting temperature, solvent (DMF vs. CH₂Cl₂), and stoichiometry (donor:acceptor ratios) alters product distribution (e.g., 40:60 ratio observed in competing C-3 vs. C-6 glycosylation) .

Q. What challenges arise in stereochemical control during fucopyranosyl donor coupling?

α-L-Fucopyranosyl linkages require precise anomeric control. Strategies include:

- Solvent effects : Polar aprotic solvents (DMF) favor β-elimination, while non-polar solvents stabilize α-configuration .

- Catalytic additives : Silver salts (AgOTf) or NIS promote stereoselective glycosylation via neighboring-group participation .

- Donor design : Preferential formation of α-L-fucose via 1,2-cis glycosylation using trichloroacetimidate donors .

Q. How do fluorous tags or silyl groups assist in purification of complex intermediates?

Fluorous tags (e.g., heptadecafluoroundecanoyl) or dimethylthexylsilyl groups enable rapid purification via fluorous solid-phase extraction (F-SPE) or silica gel chromatography. These tags are inert during glycosylation but readily cleaved post-purification (e.g., TFA/H₂O) .

Data Analysis & Validation

Q. How are structural discrepancies resolved when NMR data conflicts with literature?

Contradictions in spectral data (e.g., incorrect δ values for dimethylthexylsilyl derivatives) are addressed by:

- Repetition under standardized conditions : Ensuring consistent solvent, temperature, and instrument calibration .

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity .

- Cross-validation with synthetic standards : Authentic samples synthesized via independent routes validate assignments .

Q. What role does HRESIMS play in characterizing glycosylation products?

HRESIMS provides exact mass measurements (e.g., error < 5 ppm), distinguishing isobaric species and verifying:

- Glycosylation efficiency : Detects unreacted donors/acceptors.

- Deprotection intermediates : Identifies partial benzyl or acetyl removal .

Methodological Optimization

Q. How are enzymatic assays used to study this compound’s role in glycosyltransferase activity?

The compound serves as a glycosyl donor/acceptor in assays to probe:

Q. What strategies improve yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.